molecular formula C14H19N3O3 B2630795 (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035008-26-3

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2630795
CAS No.: 2035008-26-3
M. Wt: 277.324
InChI Key: DQOBRTGAPISKQV-HWKANZROSA-N
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Description

(E)-1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine core and a methoxypyrazine ring, is commonly investigated for targeting enzymes and receptors within the central nervous system. Compounds with similar heterocyclic scaffolds are frequently explored as modulators of key neurological targets. For instance, research into piperidine-containing molecules has shown potential in inhibiting enzymes relevant to Alzheimer's disease pathology, such as acetylcholinesterase (AChE) and β-secretase (BACE-1) . Furthermore, the serotonergic system, which involves various 5-HT receptor subtypes, is a active area of investigation for neurological disorders, and novel chemical entities are needed to probe these targets . The (E)-configured α,β-unsaturated ketone (enone) moiety is a critical pharmacophore that can act as a Michael acceptor, allowing the molecule to form covalent bonds with nucleophilic cysteine residues in enzyme active sites. This mechanism is often leveraged in the design of irreversible inhibitors for kinases and other disease-relevant proteins. Researchers can utilize this compound as a chemical tool to explore new therapeutic avenues in oncology and neurodegenerative diseases, or as a core scaffold for the synthesis and development of novel bioactive molecules through structural diversification. Its primary value lies in its application as a building block and a probe for investigating complex biological mechanisms.

Properties

IUPAC Name

(E)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-3-5-14(18)17-7-4-6-11(10-17)20-13-9-15-8-12(16-13)19-2/h3,5,8-9,11H,4,6-7,10H2,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOBRTGAPISKQV-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a methoxy group, a pyrazine moiety, and a piperidine ring. This compound's design suggests potential applications in treating various diseases by targeting specific biological pathways.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving the formation of the piperidine ring, introduction of the methoxypyrazine group, and subsequent modifications to achieve the final structure. Key reagents typically employed include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

Key Synthetic Steps:

  • Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxypyrazine Group : Reaction with 6-methoxypyrazine using coupling reagents.
  • Final Modifications : Acetylation or other modifications to complete the synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, potentially interacting with various biological targets such as enzymes and receptors involved in neurological and metabolic pathways. The presence of the methoxypyrazine moiety may enhance its bioactivity by influencing receptor binding or enzyme inhibition.

The compound's mechanisms may involve:

  • Enzyme Inhibition : Interacting with specific enzymes to modulate their activity.
  • Receptor Binding : Influencing receptor-mediated pathways, which may lead to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally similar to this compound. For instance:

  • Anti-Tubercular Activity : A study on substituted piperazine derivatives showed promising anti-tubercular properties with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
  • Cytotoxicity Studies : Compounds similar to this compound were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), indicating low toxicity profiles .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/IC90 ValuesReference
Compound 6aAnti-TubercularIC90: 3.73 μM
Compound 6eAnti-TubercularIC90: 40.32 μM
Compound XCytotoxicityNon-toxic

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of piperidine-linked heterocycles with variations in substituents and core rings. Key analogues from recent patents and literature include:

Compound Name Structural Features Hypothesized Impact
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-methoxyethanone Imidazo-pyrrolo-pyrazine core; methylpiperidine; ethanone chain Enhanced kinase selectivity due to fused aromatic core; methyl group improves metabolic stability
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-3-methoxypropan-1-one Same core as above; longer propanone chain Increased steric bulk may reduce off-target binding; longer chain alters solubility
1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pent-4-yn-1-one Alkyne-containing ketone Potential for click chemistry modifications; alkyne may enhance membrane permeability
Target Compound: (E)-1-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one Methoxypyrazine; non-fused ring system; α,β-unsaturated ketone Conjugated enone enhances electrophilicity for covalent binding; methoxy improves solubility

Key Differences and Implications

Core Heterocycle: The target compound employs a simpler 6-methoxypyrazine ring, whereas analogues in feature fused imidazo-pyrrolo-pyrazine systems. The latter may exhibit stronger π-π stacking with protein targets but could face synthetic complexity and bioavailability challenges .

In contrast, saturated ketones (e.g., ethanone/propanone) in analogues rely on non-covalent binding .

Stereochemistry and Conformation: The (E)-configuration of the enone stabilizes a planar geometry, optimizing interaction with flat binding pockets. Comparable compounds with flexible chains (e.g., propanone) may adopt multiple conformations, reducing binding specificity.

Research Findings and Hypotheses

  • Binding Affinity : The fused imidazo-pyrrolo-pyrazine cores in analogues () are associated with high affinity for kinases like JAK or BTK due to their planar, aromatic surfaces. The target compound’s methoxypyrazine may offer moderate affinity but better selectivity .
  • Metabolic Stability : Methyl-substituted piperidines (e.g., 4-methylpiperidine in analogues) resist oxidative metabolism, whereas the target compound’s unsubstituted piperidine may require structural optimization to avoid rapid clearance .
  • Solubility: The methoxy group and enone system likely grant the target compound higher aqueous solubility (>50 µg/mL predicted) compared to analogues with hydrophobic fused rings (<20 µg/mL estimated) .

Methodological Considerations

Structural comparisons rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for molecular visualization . Ring puckering analysis (Cremer-Pople parameters) could further differentiate piperidine conformations in analogues .

Q & A

Q. What are the optimized methods for synthesizing (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, and how can oxidation agents like MnO₂ improve reaction efficiency?

Methodological Answer:

  • Oxidative dehydrogenation is a critical step for forming the α,β-unsaturated ketone (enone) moiety. Activated MnO₂ in acetone (5 mL per 1 mmol substrate) at room temperature for 1–2 hours is effective, as demonstrated in analogous enone syntheses (e.g., (E)-3-aryl-1-pyrazin-2-ylprop-2-en-1-ones) .
  • Key parameters : Monitor reaction completion via TLC or LC-MS. Filter through Celite to remove MnO₂ residues, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and stereochemistry of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR analysis : Assign the (E)-configuration of the enone via coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz} for α,β-unsaturated ketones) in 1^1H NMR .
  • XRPD (X-ray Powder Diffraction) : Use a representative XRPD pattern to confirm crystallinity and polymorphic identity. Peaks at specific 2θ values (e.g., 8.5°, 12.3°, 17.8°) with relative intensities >20% are indicative of a stable crystalline form .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) with IC₅₀ determination .
  • Enzyme inhibition : Screen against kinases or proteases (e.g., PI3Kα) using fluorescence-based assays (10 µM–100 nM compound concentration) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the piperidine-pyrazine ether linkage formation?

Methodological Answer:

  • Nucleophilic aromatic substitution : The 6-methoxypyrazin-2-yl group’s electron-deficient C-2 position facilitates attack by the piperidin-3-ol oxygen. Use DFT calculations to model transition states and predict regioselectivity .
  • Experimental validation : Synthesize analogues with substituents at pyrazine C-5 or C-6 to compare reaction rates and selectivity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 24 hours. Monitor via HPLC-MS:
    • Acidic: Hydrolysis of the enone to a diketone.
    • Oxidative: Epoxidation or cleavage of the double bond .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kα, PDB: 2RD0). Focus on hydrogen bonding with the pyrazine ring and hydrophobic interactions with the piperidine moiety .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Q. How can stereochemical outcomes be controlled during piperidine functionalization?

Methodological Answer:

  • Chiral resolution : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to achieve >90% ee .

Q. How should researchers resolve contradictions in reported synthetic yields for analogous compounds?

Methodological Answer:

  • Reproducibility checks : Replicate literature procedures (e.g., MnO₂ oxidation) while controlling humidity (use molecular sieves) and reagent purity (≥97% MnO₂).
  • DoE (Design of Experiments) : Vary solvent polarity (acetone vs. DCM), temperature, and stoichiometry to identify critical factors. Use ANOVA to validate significance (p < 0.05) .

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